4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

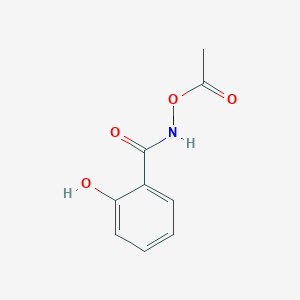

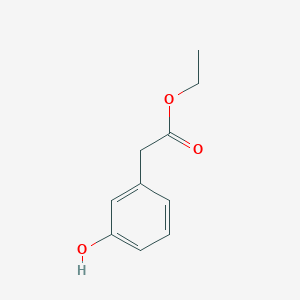

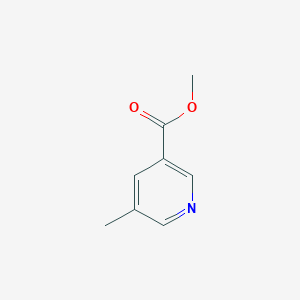

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is a biochemical used for proteomics research . It is a stable isotope labelled synthetic chemistry building block . The molecular formula of this compound is C16H8D8N2O3S and it has a molecular weight of 324.42 .

Synthesis Analysis

The synthesis of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 involves the use of state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis

The molecular structure of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is represented by the formula C16H8D8N2O3S . The structure includes two acetylamino groups attached to a diphenylsulfoxide core .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Research on diphenylsulfoxide derivatives has highlighted their potential in therapeutic applications. For instance, studies have shown that sulfone and sulfonanilide therapies demonstrate efficacy against streptococcal infections, with specific derivatives being more efficacious than traditional treatments and exhibiting lower toxicity (F. Cooper, P. Gross, & Marion Lewis, 1938). Moreover, the investigation into dipeptidyl peptidase IV inhibitors found that derivatives of diphenyl phosphonate esters, including acylamino substitutions, offer potent inhibition with low cytotoxicity, highlighting the therapeutic potential in regulating enzymatic activity (A. Belyaev et al., 1999).

Material Science and Chemical Synthesis

In material science, diphenylsulfoxide derivatives have been explored for their utility in creating conductive polymers. Research on the synthesis and electrochemical characterization of dipyrroles separated by diphenyleneoxide and diphenylenesulfide spacers has indicated the potential for creating new conducting polymers with sulfur and oxygen atoms in the conjugation chain, which could significantly impact material properties and applications (A. M. Vasil’tsov et al., 2005).

Chemical Synthesis Innovations

Significant advancements in chemical synthesis methods have been made using diphenylsulfoxide and related compounds. For example, the use of diphenylsulfoxide with triflic anhydride has been demonstrated as a powerful promoter system in chemoselective glycosylations, enabling the activation of disarmed thioglycosides and illustrating the novel activator's utility in successful glycosylation sequences (J. Codée et al., 2003). Additionally, organic sulfides' photooxidation using sensitizers covalently grafted on silica represents a more efficient and selective approach to solar photochemistry, emphasizing the role of diphenyl sulfide derivatives in enhancing reaction rates and selectivity (N. Soggiu et al., 1999).

Safety And Hazards

Propriétés

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWONZJSRPOIE-UWAUJQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447834 |

Source

|

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

CAS RN |

557794-36-2 |

Source

|

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

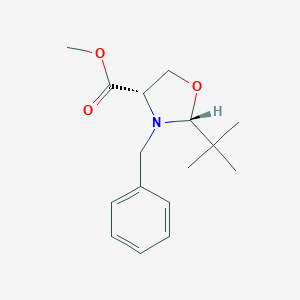

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)

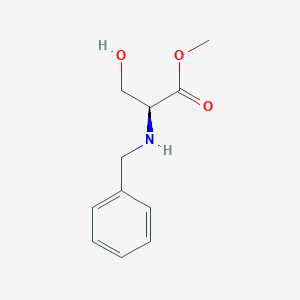

![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)